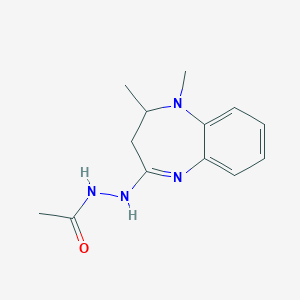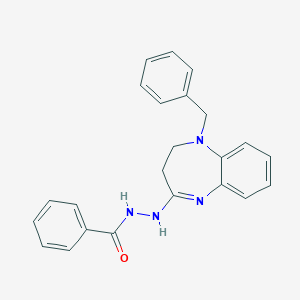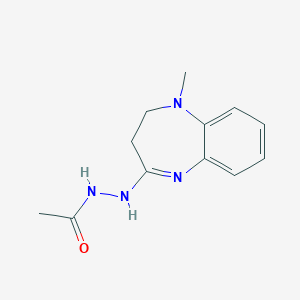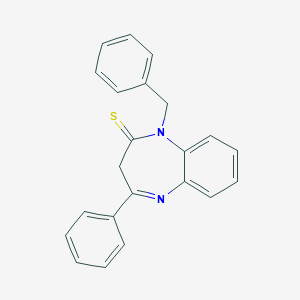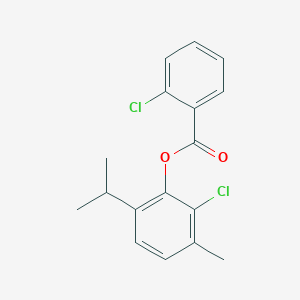
2-Chloro-6-isopropyl-3-methylphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-isopropyl-3-methylphenyl 2-chlorobenzoate is a chemical compound that belongs to the family of benzoates. It is commonly known as "Chlorfenapyr" and is used as a pesticide in the agricultural industry. The compound is highly effective in controlling a wide range of pests, including mites, thrips, and beetles.
Mécanisme D'action
Chlorfenapyr acts as a pro-insecticide, meaning it is converted into an active form by the insect's metabolism. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy source for the insect's cells. This leads to a disruption of the insect's cellular metabolism, ultimately causing death.
Biochemical and Physiological Effects:
Chlorfenapyr has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms. The compound is rapidly metabolized in mammals and excreted in the urine and feces. Chlorfenapyr has been found to have no significant effects on the reproductive system, growth, or development of mammals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Chlorfenapyr in lab experiments is its high efficacy against a wide range of pests. However, the compound can be expensive and difficult to synthesize. Additionally, it can be toxic to aquatic organisms, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Chlorfenapyr. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the investigation of the compound's potential use in controlling pests in urban areas, such as cockroaches and bed bugs. Additionally, research could be conducted on the potential use of Chlorfenapyr in combination with other pesticides to increase efficacy and reduce the development of resistance in pests.
Méthodes De Synthèse
The synthesis of Chlorfenapyr involves the reaction of 2-chloro-6-isopropyl-3-methylphenol with 2-chlorobenzoyl chloride in the presence of a base. The reaction yields Chlorfenapyr as a white crystalline solid with a melting point of 100-102°C.
Applications De Recherche Scientifique
Chlorfenapyr has been extensively studied for its pesticidal properties. It has been found to be highly effective against a wide range of pests, including mites, thrips, and beetles. The compound is also effective against pests that have developed resistance to other pesticides. Chlorfenapyr has been used in the agricultural industry to control pests in crops such as cotton, vegetables, and fruits.
Propriétés
Formule moléculaire |
C17H16Cl2O2 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
(2-chloro-3-methyl-6-propan-2-ylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C17H16Cl2O2/c1-10(2)12-9-8-11(3)15(19)16(12)21-17(20)13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
Clé InChI |
KTOIPEQFOJMAQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2Cl)Cl |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)C2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




